molecular formula C25H27NO5 B2536250 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide CAS No. 929513-87-1

2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide

Cat. No.: B2536250
CAS No.: 929513-87-1
M. Wt: 421.493
InChI Key: HHCGETLWLCXHBJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and pharmacological research. This compound is primarily investigated for its potential as a modulator of various signaling pathways. Its core benzofuran scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. Researchers are exploring its application as a key intermediate or a lead compound in the development of novel therapeutics, particularly in areas such as oncology and inflammation , where benzofuran analogs have demonstrated potent activity. The structural features, including the 4-methoxyphenyl and tetrahydrofuran-2-ylmethyl groups, are strategically designed to optimize binding affinity and selectivity towards specific enzymes or receptors. Current studies focus on elucidating its precise mechanism of action, including potential inhibition of kinase activity or interaction with G-protein coupled receptors (GPCRs). This reagent is an essential tool for scientists engaged in structure-activity relationship (SAR) studies, aiming to develop more potent and selective bioactive molecules for advanced preclinical research.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-N-(oxolan-2-ylmethyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-16(2)15-30-19-10-11-22-21(13-19)23(25(27)26-14-20-5-4-12-29-20)24(31-22)17-6-8-18(28-3)9-7-17/h6-11,13,20H,1,4-5,12,14-15H2,2-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCGETLWLCXHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)NCC3CCCO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for the compound is C22H29N1O4C_{22}H_{29}N_{1}O_{4}, characterized by a benzofuran core with various substituents that may influence its biological activity. The presence of the methoxy group and the tetrahydrofuran moiety are particularly notable for their roles in modulating interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, although specific pathways remain to be fully elucidated.
  • Anti-inflammatory Properties : The compound has shown potential in inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antioxidant Effects : In vitro assays indicate that the compound possesses antioxidant properties, likely due to its ability to scavenge free radicals and reduce oxidative stress.

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the body, including those involved in inflammation and cancer signaling pathways. For instance, it has been noted to exhibit antagonistic activity against leukotriene receptors, which play a critical role in inflammatory responses .
  • Cellular Pathway Modulation : The inhibition of NF-kB translocation into the nucleus has been observed, which is crucial for regulating inflammation and immune responses . This suggests that the compound could modulate gene expression related to these processes.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects on human cancer cell lines; results indicated significant inhibition of cell growth at micromolar concentrations.
Study 2 Explored anti-inflammatory effects; demonstrated reduction in TNF-alpha levels in vitro, suggesting potential therapeutic use in inflammatory diseases.
Study 3 Focused on antioxidant capacity; showed effective scavenging of DPPH radicals, indicating strong antioxidant potential.

Comparison with Similar Compounds

Comparative Data Table

Compound Class Core Structure Position 2 Substituent Position 3 Substituent Position 5 Substituent Key Properties
Target Compound Benzofuran 4-Methoxyphenyl N-(Tetrahydrofuran-2-ylmethyl)amide Prenyloxy High lipophilicity, moderate solubility
(Benzofuran) Benzofuran 4-Fluorophenyl N-Methylamide Cyclopropyl, bromophenyl-ethyl Electrophilic, moderate metabolic stability
(Benzofuran) Benzofuran 4-Fluorophenyl Methylsulfinyl Phenyl Polarizable, sulfoxide redox activity
(Furopyridine) Furo[2,3-b]pyridine 4-Fluorophenyl N-Methylamide Trifluoroethylamino, cyclopropane High metabolic stability, nitrogen polarity
(Benzimidazole) Benzimidazole 3,4-Dimethoxyphenyl 4-Methoxyphenylamide Propyl Planar structure, strong π-π interactions

Research Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s 4-methoxyphenyl group may enhance binding to receptors preferring electron-rich environments, contrasting with fluorophenyl-containing analogs.
  • Amide Linker Flexibility : The tetrahydrofuran-2-ylmethyl group in the target compound likely improves solubility and hydrogen-bonding capacity compared to simpler alkyl amides.
  • Prenyloxy vs. Bulky Substituents : The prenyloxy group’s steric bulk may influence pharmacokinetic profiles, such as tissue penetration and half-life, compared to phenyl or cyclopropane groups.

Q & A

Q. How can enantiomeric purity of the tetrahydrofuran-methyl group be ensured?

  • Methodological Answer : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phases. Alternatively, synthesize intermediates from enantiopure tetrahydrofuran precursors, as described for (2S,3R)-configured benzofurans .

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